4-(but-3-yn-2-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a but-3-yne substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. Morpholine derivatives are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is cataloged under the identifier 86351-26-0, and its synthesis has been documented in scientific literature, highlighting its relevance in drug design and development.
4-(but-3-yn-2-yl)morpholine belongs to the class of morpholine derivatives, which are cyclic amines containing a morpholine ring. These compounds are often classified based on their substituents and functional groups, which influence their biological activity and chemical reactivity.
The synthesis of 4-(but-3-yn-2-yl)morpholine can be achieved through several methods, typically involving reactions that introduce the but-3-yne group onto the morpholine framework. Common synthetic routes include:
Specific conditions such as temperature, solvent choice (e.g., acetone), and catalysts (e.g., palladium acetate) are critical for optimizing yields and purity. For instance, one method involves stirring a mixture of morpholine with an alkynyl halide in the presence of a base like triethylamine at room temperature over an extended period to ensure complete reaction and precipitation of the product upon cooling.
The molecular structure of 4-(but-3-yn-2-yl)morpholine features a morpholine ring bonded to a but-3-yne substituent. The morpholine ring consists of four carbon atoms and one nitrogen atom, while the but-3-yne group contributes additional carbon atoms with a triple bond between two of them.
The molecular formula for 4-(but-3-yn-2-yl)morpholine is , with a molecular weight of approximately 111.17 g/mol. The compound's structure can be represented as follows:
4-(but-3-yn-2-yl)morpholine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often conducted under controlled conditions to prevent unwanted side reactions. For example, when subjected to electrophiles, careful monitoring through techniques like thin-layer chromatography (TLC) ensures that desired products are isolated effectively.
The mechanism of action for 4-(but-3-yn-2-yl)morpholine largely depends on its application as a drug candidate. In studies related to its potential as an inhibitor of specific biochemical pathways (e.g., PI3K/Akt/mTOR signaling), it is hypothesized that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions.
Molecular docking studies suggest that compounds similar to 4-(but-3-yn-2-yl)morpholine can effectively bind to active sites on target enzymes, thereby inhibiting their activity. This mechanism is crucial for developing therapeutic agents aimed at treating diseases such as cancer.
4-(but-3-yn-2-yl)morpholine is typically characterized by its physical state (liquid or solid depending on purity), color (often colorless or pale yellow), and solubility properties (soluble in organic solvents).
The compound exhibits stability under standard laboratory conditions but may react with strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
Relevant data includes:
4-(but-3-yn-2-yl)morpholine has potential applications in several scientific fields:
Research continues to explore the full range of applications for this compound, particularly in developing effective therapeutic agents against cancer and other diseases influenced by the PI3K/Akt/mTOR pathway.
4-(But-3-yn-2-yl)morpholine belongs to the class of N-substituted morpholine derivatives. Its molecular formula is C₈H₁₃NO, confirmed by PubChem Lite records, indicating a base structure with 8 carbon atoms, 13 hydrogens, 1 nitrogen, and 1 oxygen atom [1]. The IUPAC name systematically describes its connectivity:
CC(C#C)N1CCOCC1
and InChIKey IPPZQTPGJZCMMK-UHFFFAOYSA-N
provide machine-readable descriptors of its atomic connections and stereochemical neutrality [1]. Table 1: Key Structural Identifiers of 4-(But-3-yn-2-yl)morpholine
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO |
SMILES | CC(C#C)N1CCOCC1 |
InChIKey | IPPZQTPGJZCMMK-UHFFFAOYSA-N |
Carbon Chain Type | Unsaturated (terminal alkyne) |
Hybridization at N | sp³ (secondary amine) |
Morpholine (C₄H₉NO), first characterized by Ludwig Knorr in the late 19th century, was initially misidentified as part of morphine’s structure—a misnomer that nonetheless endured [6]. Industrially, morpholine production evolved from dehydrating diethanolamine with sulfuric acid or reacting bis(2-chloroethyl)ether with ammonia, establishing its role as a low-cost, polar solvent and pH adjuster [6]. Its significance surged with the recognition of the morpholine ring as a pharmacophore. The ring’s semi-polar nature—a consequence of the electron-withdrawing oxygen atom reducing nitrogen basicity (pKa of conjugate acid ~8.36)—enhances bioavailability and target binding in drug candidates [6] [7]. Derivatives like the PI3K inhibitor ZSTK474 and the tubulin polymerization agent 8k underscore morpholine’s versatility in oncology research, leveraging its ability to form hydrogen bonds and modulate solubility [2] [7].
Table 2: Evolution of Key Morpholine Applications
Era | Primary Use | Example Derivatives |
---|---|---|
Early 20th c. | Industrial solvents/corrosion inhibitors | Morpholine hydrate |
1980s–2000s | Agricultural fungicides | Tridemorph, Fenpropimorph |
2000s–Present | Anticancer agents | Gefitinib, Selumetinib, LY294002 |
The fusion of morpholine with an alkyne moiety creates a bifunctional synthon with orthogonal reactivity. The terminal alkyne (–C≡C–H) is particularly valuable due to its dual roles:
Click Chemistry Hub: Terminal alkynes undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles—a reaction pivotal in bioconjugation, materials science, and drug discovery [5]. For 4-(but-3-yn-2-yl)morpholine, the alkyne is sterically accessible, enabling potential "click" coupling to azide-functionalized peptides or polymers, as demonstrated in prodrug strategies for PI3K inhibitors [2].
Synthetic Versatility: Alkynes serve as linchpins for carbon-carbon bond formation. 4-(But-3-yn-2-yl)morpholine can undergo:
This reactivity profile renders it a "chemical chameleon," adaptable to diverse pathways for constructing complex architectures. In medicinal chemistry, the alkyne’s role extends to enhancing target affinity or serving as a metabolic stability modulator, as seen in morpholine-benzimidazole-pyrazole hybrids with sub-micromolar IC₅₀ values against cancer cell lines [7].
Table 3: Research Applications of Alkyne-Morpholine Hybrids
Application Domain | Chemical Transformation | Target Output |
---|---|---|
Drug Discovery | CuAAC "click" chemistry | Triazole-linked prodrugs [2] |
Materials Science | Sonogashira coupling | Conjugated polymers |
Catalysis Studies | Alkyne hydration/functionalization | Ketones, α-haloenones [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7